Mangafodipir trisodium is synthesized through a complexation reaction between manganese ions and the organic ligand dipyridoxyl diphosphate. The synthesis involves several steps:
This method ensures a high yield of pure mangafodipir trisodium suitable for medical applications.
The molecular formula of mangafodipir trisodium is , with a molar mass of approximately 689.37 g/mol . The structure consists of a manganese ion coordinated by two dipyridoxyl diphosphate ligands, which stabilize the manganese ion and enhance its paramagnetic properties essential for MRI applications.
The three-dimensional structure can be represented using various chemical notation systems:
C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(NC(=O)C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)))))
InChI=1S/C22H28MnN4O14P2/c1-16-12-17(18(24)13-19(25)21(27)20(26)22(29)30-16)11-15-10-14(23-2)9-8-7-6-5-4-3-1/h3-10,12-13H,11,23H2,(H2,24,25)(H2,26,27)(H2,29,30)(H2,28)/t13-/m0/s1
.Mangafodipir trisodium undergoes various chemical reactions relevant to its function as a contrast agent. Key reactions include:
The mechanism of action of mangafodipir trisodium as an MRI contrast agent relies on its paramagnetic properties. When injected into the body:
Additionally, mangafodipir exhibits manganese superoxide dismutase mimetic activity, which may help mitigate oxidative stress in tissues during imaging procedures .
Mangafodipir trisodium possesses several notable physical and chemical properties:
Key pharmacokinetic parameters include:
Mangafodipir trisodium has been primarily used in medical imaging as a contrast agent for MRI scans targeting liver abnormalities. Its applications extend beyond diagnostics:
The development of manganese-based contrast agents for magnetic resonance imaging (MRI) represents a significant chapter in the evolution of diagnostic imaging, originating from foundational research in the 1970s. Paul Lauterbur's pioneering 1980 study first demonstrated manganese's paramagnetic properties could enhance proton relaxation times in biological tissues, establishing the basis for manganese-enhanced MRI (MEMRI) [10]. Early investigations utilized manganese(II) chloride (MnCl₂) due to its potent T₁-shortening capabilities, with studies in canine models demonstrating its ability to delineate ischemic myocardium through differential tissue uptake [10]. However, the unchelated form exhibited significant neurotoxicity and poor tissue specificity, limiting its clinical utility and spurring research into safer manganese chelation strategies [8].
The 1990s witnessed transformative advances in manganese chelate chemistry, culminating in the development of mangafodipir trisodium (manganese dipyridoxyl diphosphate, Mn-DPDP). This agent represented the first clinically approved manganese-based contrast agent, receiving FDA approval in 1997 under the brand name Teslascan® [1]. Its development was driven by the need for hepatocyte-specific imaging, leveraging the natural biodistribution of manganese to normal liver parenchyma. Unlike gadolinium-based agents that primarily highlighted vascular abnormalities, mangafodipir trisodium enabled functional imaging of hepatocyte activity, providing superior lesion detection in hepatic malignancies [1] [7]. Despite promising imaging characteristics, Teslascan® faced market withdrawal in 2003 (US) and 2012 (EU) due to commercial factors, including competition from extracellular gadolinium agents and concerns about manganese dissociation rather than inherent safety issues [1] [7].
Table 1: Historical Milestones in Manganese-Based Contrast Agent Development
Time Period | Development Stage | Key Agents/Findings | Clinical Significance |
---|---|---|---|
1973-1980 | Foundational MRI Research | Paul Lauterbur's MRI principles | Established basis for contrast-enhanced MRI |
1980-1990 | Preclinical MnCl₂ Studies | MnCl₂ in myocardial/cerebral imaging | Demonstrated Mn²⁺ contrast potential but revealed toxicity limitations |
1990s | Chelated Agent Development | Mangafodipir trisodium (Mn-DPDP) | First FDA-approved Mn-based agent (1997) for liver imaging |
Post-2000 | Refinement & New Approaches | Calmangafodipir (PledOx®), Macrocyclic Mn-agents | Improved kinetic stability; expanded applications beyond hepatobiliary imaging |
Recent innovations have focused on overcoming the kinetic instability of early manganese chelates. Calmangafodipir (Ca₄Mn(DPDP)₅, PledOx®), a second-generation derivative, incorporates calcium ions to stabilize the manganese complex, reducing ion dissociation while maintaining superoxide dismutase mimetic activity [1]. Contemporary research explores macrocyclic manganese chelates with enhanced thermodynamic stability, exemplified by GE HealthCare's novel macrocyclic agent demonstrating promising Phase I clinical results in 2024 [5]. These advancements reflect a renewed focus on manganese as a biologically compatible alternative to gadolinium, particularly relevant following concerns about gadolinium retention in neural tissues [2] [8].
The molecular architecture of mangafodipir trisodium represents a sophisticated solution to the dual challenges of manganese delivery and controlled release. The compound features a bifunctional design comprising a paramagnetic Mn²⁺ ion coordinated within the octadentate cavity of dipyridoxyl diphosphate (DPDP), forming a negatively charged complex ([Mn(DPDP)]⁴⁻) [1] [3]. DPDP belongs to the vitamin B₆ analog family, featuring two pyridoxal phosphate moieties linked by an ethylenediamine bridge. This structure provides four nitrogen donors from the amine groups and four oxygen donors from the phosphate groups, creating an optimal octacoordinated environment for Mn²⁺ [3]. The ligand's design exploits manganese's biological role as an essential cofactor for mitochondrial enzymes, facilitating preferential uptake by hepatocytes with high mitochondrial density [1] [8].
Thermodynamic stability studies reveal the Mn²⁺-DPDP complex exhibits a stability constant (log KMnL) of approximately 15.4, significantly higher than that of early linear chelators like Mn-EDTA (log KMnL ≈ 13.8) [3]. This enhanced stability originates from the ligand's preorganized structure that minimizes steric strain upon metal binding. However, kinetic analyses demonstrate partial vulnerability to transmetallation by endogenous zinc ions (Zn²⁺), which can displace manganese at physiological pH due to the higher affinity of Zn²⁺ for DPDP (log KZnL ≈ 18.2) [3] [8]. This displacement mechanism enables the controlled release of Mn²⁺ in target tissues but also contributes to premature dissociation during circulation:
[Mn(DPDP)]^{4-} + Zn^{2+} \rightleftharpoons [Zn(DPDP)]^{4-} + Mn^{2+}
Table 2: Thermodynamic and Relaxometric Properties of Manganese Chelates
Chelator System | Structure Type | log KMnL | pMn (pH 7.4) | r₁ Relaxivity (mM⁻¹s⁻¹, 20MHz) | Coordination Number |
---|---|---|---|---|---|
DPDP (Mangafodipir) | Linear octadentate | 15.4 | 7.82 | 2.9-3.7 | 8 |
EDTA | Linear hexadentate | 13.8 | 7.05 | 2.9 | 7 |
CDTA | Rigidified hexadentate | 16.1 | 8.67 | 3.2 | 7 |
PyC3A | Pyridine-containing | 17.9 | 8.17 | 2.1 | 6 |
DOTA | Macrocyclic | 22.3 | 11.6 | 3.8 | 8 |
The relaxivity profile of mangafodipir trisodium proved essential for its imaging efficacy. At clinical field strengths (1.5T), the complex exhibits an r₁ relaxivity of 2.9-3.7 mM⁻¹s⁻¹ per manganese ion, comparable to early gadolinium-based agents like gadopentetate dimeglumine (r₁ ≈ 4.1 mM⁻¹s⁻¹) [2] [8]. This efficiency stems from the complex's intermediate molecular weight (689 g/mol) and the presence of a coordinated water molecule in the inner sphere undergoing rapid exchange (kₑₓ ≈ 5×10⁷ s⁻¹). Contrast enhancement arises from the T₁-shortening effect of released Mn²⁺ ions, which distribute preferentially into hepatocytes via calcium channels and produce intense parenchymal enhancement while lesions lacking functional hepatocytes remain hypointense [1] [7].
The pharmacokinetic optimization of mangafodipir trisodium centered on balancing complex stability against the need for controlled manganese release within hepatocytes. Early preclinical studies revealed that while excessive dissociation during circulation caused nonspecific enhancement and potential toxicity, excessive stability could compromise hepatocyte-specific contrast [1] [8]. The DPDP carrier was engineered to undergo enzymatic dephosphorylation by alkaline phosphatase in the hepatocyte membrane, facilitating intracellular manganese release while maintaining sufficient stability during vascular transit [1]. Biodistribution studies in rat models demonstrated that approximately 40-50% of administered mangafodipir underwent hepatobiliary excretion within 24 hours, with renal clearance accounting for most of the remainder [8].
Pharmacokinetic refinement progressed through several strategic approaches:
Ligand Rigidification: Structural modifications to DPDP derivatives incorporated cyclohexyl rings and pyridine subunits, increasing kinetic inertness by reducing conformational flexibility. These modifications yielded improvements in pMn values (a pH-adjusted stability metric) from 7.82 for Mn-DPDP to 8.67 for cyclohexyl-containing analogs, reflecting enhanced competition against endogenous metal ions at physiological pH [3] [8].
Macrocyclic Encapsulation: Post-Teslascan® research focused on macrocyclic ligands like 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), which form eight-coordinate Mn²⁺ complexes with exceptional thermodynamic stability (log KMnL > 22) and kinetic inertness [3] [5]. The crystal structure of [Mn(DOTA)]²⁻ confirmed octadentate coordination with Mn-N/O bond lengths of 2.2867-2.462 Å, creating a rigid cage that resists transmetallation [3]. GE HealthCare's 2024 Phase I trial of a novel macrocyclic manganese agent demonstrated retained hepatobiliary excretion with negligible free manganese release, achieving diagnostic enhancement comparable to gadolinium agents [5].
Multinuclear Stabilization: The development of calmangafodipir (PledOx®) introduced a breakthrough stabilization strategy. This derivative incorporates four calcium ions within a pentameric DPDP structure, creating a [Ca₄Mn(DPDP)₅] complex where calcium ions occupy peripheral binding sites, reducing manganese dissociation rates by approximately 80% compared to mangafodipir trisodium while preserving superoxide dismutase mimetic activity [1] [3].
Table 3: Kinetic Stability Parameters of Manganese Chelators
Ligand System | Transmetallation Half-life (Zn²⁺ Challenge) | Plasma Stability (% Mn Release, 1h) | Primary Excretion Pathway |
---|---|---|---|
DPDP (Mangafodipir) | 15-20 minutes | 25-30% | Hepatobiliary (≈50%) / Renal |
Calmangafodipir | >120 minutes | <10% | Hepatobiliary (≈70%) |
DOTA-based Macrocycle | >300 minutes | <5% | Renal (>90%) |
PyC3A | 90 minutes | 12% | Renal (≈85%) |
These pharmacokinetic refinements directly enhanced hepatobiliary targeting efficiency. While original mangafodipir trisodium provided hepatic parenchymal enhancement within 10-20 minutes post-injection, calmangafodipir and macrocyclic analogs demonstrate delayed peak enhancement (30-45 minutes) with more sustained signal intensity, reflecting modulated manganese release kinetics [1] [5]. Modern manganese agents maintain the fundamental hepatocyte-targeting mechanism – Mn²⁺ uptake via voltage-gated calcium channels and mitochondrial sequestration – while minimizing extrahepatic distribution through improved complex stability [8] [10]. The ongoing evolution of manganese-based contrast agents continues to leverage these principles, aiming to combine the biological compatibility of manganese with the pharmaceutical stability required for next-generation diagnostic and theranostic applications.
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0